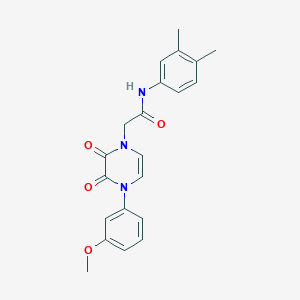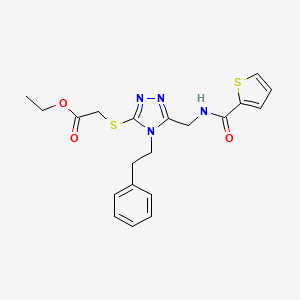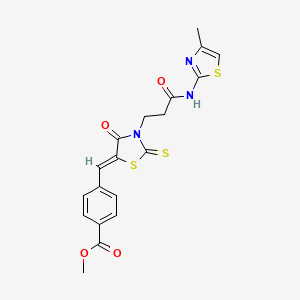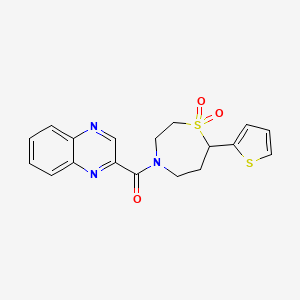![molecular formula C24H32N2O4 B2864997 1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one CAS No. 868212-92-4](/img/structure/B2864997.png)
1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains dimethylphenyl, hydroxypropoxy, and methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The compound likely has a complex three-dimensional structure due to the presence of the piperazine ring and various functional groups. The exact structure would need to be determined experimentally.Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the conditions and reagents used. For instance, the piperazine ring could potentially undergo reactions such as alkylation, acylation, or N-arylation . The hydroxypropoxy and methoxyphenyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some potential properties could include its molecular weight, boiling point, melting point, and solubility in various solvents .Scientific Research Applications
Medicinal Chemistry: Potential Anticancer Agent
The structural features of this compound, particularly the presence of a piperazine ring, are indicative of potential biological activity. Piperazine derivatives have been explored for their anticancer properties . The compound could be investigated for its ability to inhibit cancer cell growth, possibly by interfering with cell signaling pathways or DNA repair mechanisms.
Pharmacology: Development of New Therapeutics
In pharmacology, the compound’s molecular framework could be utilized to develop new therapeutic agents. Its structural similarity to known pharmacophores suggests it could act on central nervous system targets or serve as a lead compound for the development of drugs with improved efficacy and reduced side effects .
Biochemistry: Enzyme Inhibition Studies
The compound’s piperazine moiety could interact with enzymes, potentially acting as an inhibitor. This interaction can be valuable in studying enzyme kinetics and understanding the biochemical pathways in which these enzymes are involved .
Chemical Engineering: Process Optimization
In chemical engineering, this compound could be used in process optimization studies. Its synthesis and the reaction conditions required for its production could provide insights into more efficient chemical processes, potentially leading to cost reductions and improved yields .
Material Science: Organic Semiconductor Precursor
The compound’s molecular structure suggests it could be a precursor for organic semiconductors. Its potential electronic properties might be harnessed in the development of new materials for use in electronic devices.
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound could serve as a standard in chromatographic analysis, helping to calibrate instruments and ensure the accuracy of analytical methods in the detection of complex molecules .
Safety And Hazards
Future Directions
The compound “1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one” could potentially be investigated for various applications, given the biological activity of similar compounds . Future research could explore its potential uses in medicine, its mechanism of action, and its safety profile.
properties
IUPAC Name |
1-[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-17-6-5-7-22(18(17)2)26-12-10-25(11-13-26)15-21(28)16-30-23-9-8-20(19(3)27)14-24(23)29-4/h5-9,14,21,28H,10-13,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPRNNYSQKRCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2864915.png)
![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)



![2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864925.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2864927.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2864929.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864933.png)
![6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2864936.png)